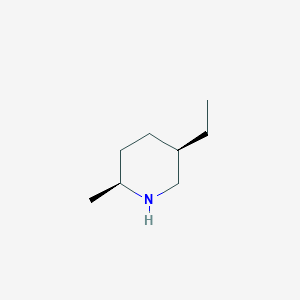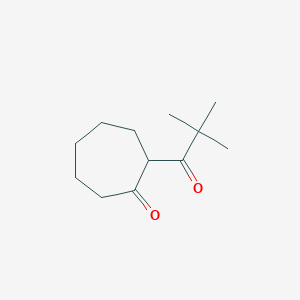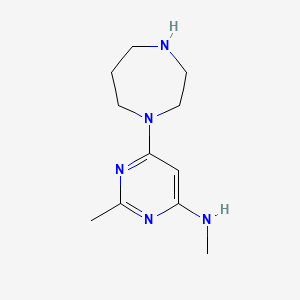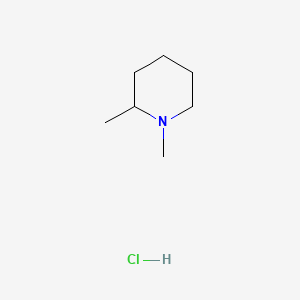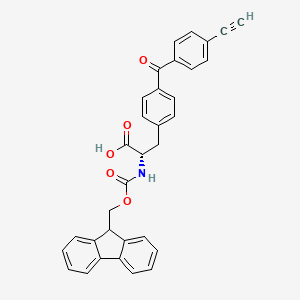![molecular formula C8H12F3NO2S B13344102 Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13344102.png)
Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide is a complex organic compound characterized by its unique trifluoromethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide typically involves radical trifluoromethylation. This process includes the formation of carbon-centered radical intermediates, which are then reacted with trifluoromethylating agents . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. The process must also adhere to safety and environmental regulations to minimize any potential hazards associated with the production of such complex chemicals .
化学反応の分析
Types of Reactions
Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the specific substitution reaction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
科学的研究の応用
Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide has numerous scientific research applications:
作用機序
The mechanism by which Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity for its targets. The pathways involved may include various biochemical processes, such as enzyme inhibition or activation, receptor binding, and signal transduction .
類似化合物との比較
Similar Compounds
- Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride
- Trifluoroacetimidoyl halides
Uniqueness
Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide is unique due to its trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in applications where enhanced stability and bioavailability are desired .
特性
分子式 |
C8H12F3NO2S |
|---|---|
分子量 |
243.25 g/mol |
IUPAC名 |
(4aR,7aR)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C8H12F3NO2S/c9-8(10,11)7-2-1-3-15(13,14)6(7)4-12-5-7/h6,12H,1-5H2/t6-,7-/m0/s1 |
InChIキー |
OPHIIKVCMHAKIY-BQBZGAKWSA-N |
異性体SMILES |
C1C[C@@]2(CNC[C@@H]2S(=O)(=O)C1)C(F)(F)F |
正規SMILES |
C1CC2(CNCC2S(=O)(=O)C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine](/img/structure/B13344022.png)
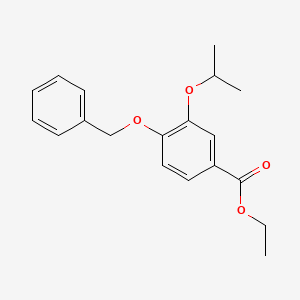
![6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole](/img/structure/B13344031.png)
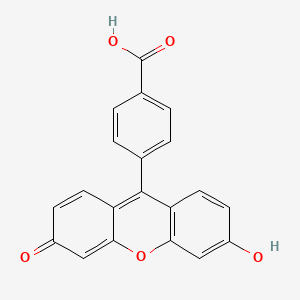
![8-Bromo-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1,4]diazepin-6-one](/img/structure/B13344051.png)
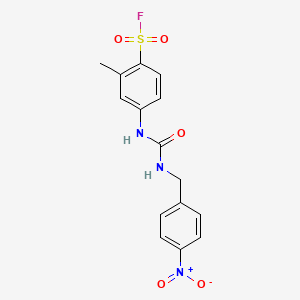
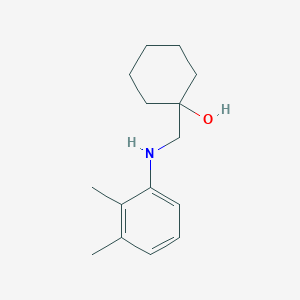
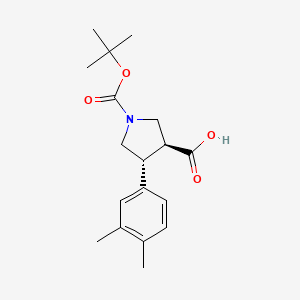
![Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13344079.png)
